molecular formula C17H17NO4S B2366813 [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate CAS No. 145609-81-0

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate

Cat. No.: B2366813
CAS No.: 145609-81-0
M. Wt: 331.39
InChI Key: MNNUHJVFCRWHII-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate is a complex organic compound with a unique structure that combines elements of naphthalene, methoxyphenyl, and dioxo-lambda~6~-sulfane

Scientific Research Applications

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the naphthalene and methoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation, oxidation, and substitution reactions, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Mechanism of Action

The mechanism of action of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate include other naphthalene derivatives and methoxyphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-21-14-9-11-15(12-10-14)23(19,20)22-18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNUHJVFCRWHII-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.